2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzimidazole core linked to a piperazine ring, which is further substituted with a phenylsulfonyl group. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the central nervous system , suggesting potential targets within this system.
Mode of Action
It has been suggested that similar compounds may enhance the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression .
Biochemical Pathways
Similar compounds have been found to impact the central nervous system, suggesting that they may affect pathways related to neurotransmission .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability .
Result of Action
Similar compounds have been found to exhibit anxiolytic activity, suggesting that they may have calming effects on the central nervous system .
Action Environment
Similar compounds have been found to exhibit activity in both computational simulations and live subjects , suggesting that they may be influenced by both in silico and in vivo environments.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole interacts with various enzymes and proteins, contributing to its role in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzimidazole core with a piperazine derivative, often in the presence of a base such as potassium carbonate.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring with a phenylsulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may target the sulfonyl group or other reducible functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)-1H-benzo[d]imidazole: Similar structure but lacks the sulfonyl group.
2-(4-(Phenylsulfonyl)piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a benzimidazole core.
2-(4-(Phenylsulfonyl)piperazin-1-yl)quinoline: Features a quinoline ring in place of the benzimidazole core.
Uniqueness
The presence of the phenylsulfonyl group in 2-(4-(phenylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole imparts unique chemical and biological properties, distinguishing it from other similar compounds. This functional group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-6-2-1-3-7-14)21-12-10-20(11-13-21)17-18-15-8-4-5-9-16(15)19-17/h1-9H,10-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCWQTCPOJGNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.